(E)-8-Dodecenyl acetate

Description

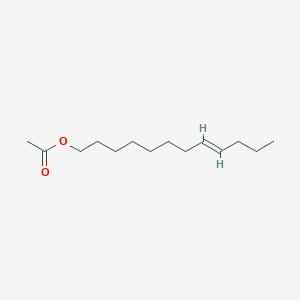

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-dodec-8-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h5-6H,3-4,7-13H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYDSJQVVGOIW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035294 | |

| Record name | (E)-Dodec-8-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38363-29-0 | |

| Record name | (E)-8-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Dodecenyl acetate, (8E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dodecen-1-ol, 1-acetate, (8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Dodec-8-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-8-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-DODECENYL ACETATE, (8E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JM5ZAB30X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (8E)-8-Dodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8E)-8-Dodecenyl acetate is a significant semiochemical, primarily recognized for its role as an insect sex pheromone. It is a key component in the chemical communication of numerous lepidopteran species, making it a focal point of research in chemical ecology, pest management, and the development of biorational insecticides. This technical guide provides an in-depth overview of its chemical properties, synthesis, biological function, and methods of analysis, tailored for a scientific audience.

Chemical Identification and Properties

The nomenclature and key identifiers for (8E)-8-Dodecenyl acetate are fundamental for accurate scientific communication and procurement. Its official IUPAC name is [(E)-dodec-8-enyl] acetate [1]. The compound is registered under the CAS Number 38363-29-0 [1].

A summary of its physicochemical properties is presented in Table 1. This data is crucial for its application in various experimental and field settings, influencing its volatility, solubility in different media, and stability.

Table 1: Physicochemical Properties of (8E)-8-Dodecenyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.35 g/mol | [1] |

| Boiling Point | 300.1 ± 21.0 °C at 760 mmHg | [2] |

| Density | 0.881 ± 0.06 g/cm³ | [2] |

| Water Solubility | 0.71 mg/L at 20°C | [3] |

| logP (Octanol/Water Partition Coefficient) | 4.246 | [4] |

| Kovats Retention Index (Standard non-polar) | 1564 - 1593.7 | [1] |

Synthesis and Experimental Protocols

The synthesis of (8E)-8-Dodecenyl acetate with high stereoisomeric purity is critical for its biological activity. Several synthetic routes have been developed, with the Wittig reaction being a prominent method for establishing the E-configured double bond.

General Synthesis Workflow via Wittig Reaction

A common strategy involves the reaction of an 8-carbon aldehyde with a 4-carbon ylide. The stereochemical outcome of the Wittig reaction can be controlled by the choice of reagents and reaction conditions to favor the (E)-isomer.

References

- 1. 8-Dodecenyl acetate, (8E)- | C14H26O2 | CID 5363237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-8-DODECEN-1-YL ACETATE | 38363-29-0 [amp.chemicalbook.com]

- 3. (E)-dodec-8-enyl acetate [sitem.herts.ac.uk]

- 4. 8-Dodecen-1-ol, acetate, (Z)- (CAS 28079-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

(8E)-8-Dodecenyl acetate physical and chemical properties

An In-depth Technical Guide to (8E)-8-Dodecenyl Acetate

This technical guide provides a comprehensive overview of the physical and chemical properties of (8E)-8-dodecenyl acetate, a significant semiochemical. The information is intended for researchers, scientists, and professionals in drug development and chemical ecology. This document details the compound's characteristics, spectral data, experimental protocols for its synthesis, and safety information.

Compound Identification

(8E)-8-Dodecenyl acetate is a fatty acyl ester that functions as a pheromone for several species of moths, including the green budworm moth.[1] It is also a component of the sex pheromone for the Oriental fruit moth (Grapholita molesta).[2][3]

-

IUPAC Name : [(E)-dodec-8-enyl] acetate[4]

-

Synonyms : (E)-8-Dodecen-1-yl acetate, trans-8-dodecenyl acetate, Orfralure[4][7]

Physical and Chemical Properties

The physical and chemical properties of (8E)-8-dodecenyl acetate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 226.35 g/mol | [1][4] |

| Density | 0.881 g/cm³ | [1] |

| Boiling Point | 300.1 °C at 760 mmHg | [1] |

| Flash Point | 96.5 °C | [1] |

| Vapor Pressure | 0.00114 mmHg at 25 °C | [1] |

| Refractive Index | 1.448 | [1] |

| Water Solubility | 0.71 mg/L at 20 °C | [8] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Dichloromethane.[1] Miscible with other organic solvents.[8] | |

| LogP (Octanol/Water Partition Coefficient) | 4.24640 | [1] |

| XLogP3 | 4.8 | [1][4] |

| Appearance | Colorless to light yellow liquid | [][10] |

| Storage Temperature | -20°C | [1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of (8E)-8-dodecenyl acetate.

-

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum confirms the E-configuration of the double bond. The chemical shifts of the allylic carbons, C7 and C10, are key indicators. For the E-isomer, these appear at approximately δ = 32.3 ppm for C7 and δ = 34.7 ppm for C10.[3]

-

¹H-NMR Spectroscopy : The ¹H-NMR spectrum provides further confirmation of the structure. The protons on the double bond and the methylene group adjacent to the acetate oxygen are characteristic.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. A peak around 1240 cm⁻¹ for the C-O stretching of the acetate is also characteristic.

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z 226. Subsequent fragmentation patterns would be consistent with the structure of a dodecenyl acetate.

Experimental Protocols

Synthesis of (8E)-8-Dodecenyl Acetate

A common synthetic route involves a cross-coupling reaction using a Grignard reagent, followed by deprotection and acetylation.[11]

Step 1: Grignard Reagent Formation

-

Reactants : Magnesium turnings and 6-bromo-1-(tetrahydropyran-2-yloxy)hexane in anhydrous tetrahydrofuran (THF).

-

Procedure : The Grignard reagent, MgBr(CH₂)₆OTHP, is prepared under an inert atmosphere by reacting magnesium with the protected bromo-alcohol in THF.

Step 2: Coupling Reaction

-

Reactants : (E)-2-hexenyl acetate, the prepared Grignard reagent, and lithium tetrachlorocuprate(II) (Li₂CuCl₄) in THF.

-

Procedure : A solution of (E)-2-hexenyl acetate and a catalytic amount of Li₂CuCl₄ in THF is added to the Grignard reagent solution at a low temperature (e.g., -10 °C).[11] The reaction mixture is stirred for several hours.

Step 3: Deprotection and Acetylation

-

Procedure : The reaction is quenched with a dilute acid (e.g., HCl), and the product is extracted with an organic solvent like ether.[11] The protecting group is then removed, and the resulting alcohol is acetylated using acetic anhydride or acetyl chloride to yield (8E)-8-dodecenyl acetate.

Step 4: Purification

-

Procedure : The crude product is purified by vacuum distillation to obtain the final product with high purity.

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for (8E)-8-dodecenyl acetate.

Safety and Handling

(8E)-8-Dodecenyl acetate is classified as causing skin irritation.[4]

-

GHS Hazard Statement : H315 (Causes skin irritation).[4]

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles.[12][13]

-

Skin Protection : Handle with chemical-impermeable gloves and wear impervious clothing.[12][13]

-

Respiratory Protection : If exposure limits are exceeded, use a full-face respirator.[12][13]

Handling and Storage:

-

Avoid contact with skin and eyes.[14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]

Applications

The primary application of (8E)-8-dodecenyl acetate is in agriculture and forestry as a semiochemical for integrated pest management (IPM).[] It is used in pheromone traps to monitor populations of pest insects, such as the Oriental fruit moth and the macadamia nut borer.[2] It can also be used for mating disruption, where the pheromone is released in large quantities to confuse male moths and prevent them from locating females, thus reducing reproduction.[2]

Logical Relationships in Pest Management

The use of (8E)-8-dodecenyl acetate in pest management is based on its role as a chemical signal that influences insect behavior.

Caption: Logical flow of pheromone-based pest control.

References

- 1. (E)-8-Dodecen-1-yl acetate|lookchem [lookchem.com]

- 2. bcpc.org [bcpc.org]

- 3. researchgate.net [researchgate.net]

- 4. 8-Dodecenyl acetate, (8E)- | C14H26O2 | CID 5363237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Semiochemical compound: (E)-8-Dodecenyl acetate | C14H26O2 [pherobase.com]

- 6. (8E)-Dodecenyl Acetate | CAS 38363-29-0 | LGC Standards [lgcstandards.com]

- 7. prayoglife.com [prayoglife.com]

- 8. (E)-dodec-8-enyl acetate [sitem.herts.ac.uk]

- 10. nveo.org [nveo.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. targetmol.com [targetmol.com]

- 15. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

Unveiling the Aromatic Signature: A Technical Guide to the Discovery and Identification of (8E)-8-Dodecenyl Acetate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

(8E)-8-Dodecenyl acetate is a crucial semiochemical, playing a significant role as a minor component in the sex pheromone blend of the Oriental fruit moth, Grapholita molesta. This insect is a major pest in fruit orchards, making the study of its chemical communication vital for the development of effective and environmentally benign pest management strategies, such as mating disruption. The precise identification and synthesis of all pheromone components, including the (E)-isomer, are paramount for creating highly specific and effective lures. This technical guide provides a comprehensive overview of the discovery, identification, and synthesis of (8E)-8-dodecenyl acetate, detailing the experimental protocols and quantitative data essential for researchers in chemical ecology and drug development.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for (8E)-8-Dodecenyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.35 g/mol | [1] |

| CAS Number | 38363-29-0 | [1][2] |

| IUPAC Name | [(E)-dodec-8-enyl] acetate | [1] |

| Kovats Retention Index (Standard non-polar) | 1593.7, 1564 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1602 | [1] |

| Kovats Retention Index (Standard polar) | 1963, 1966 | [1] |

Table 2: Mass Spectrometry Data (Electron Ionization) for (8E)-8-Dodecenyl Acetate[3]

| m/z | Relative Intensity (%) |

| 41 | 65 |

| 43 | 100 |

| 54 | 70 |

| 55 | 95 |

| 67 | 60 |

| 68 | 50 |

| 81 | 45 |

| 82 | 55 |

| 95 | 30 |

| 96 | 35 |

| 165 | 5 |

| 226 (M+) | <1 |

Table 3: Pheromone Blend Composition of Grapholita molesta

| Component | Typical Ratio | Reference |

| (Z)-8-dodecenyl acetate | 100 | [3] |

| (E)-8-dodecenyl acetate | ~7 | [3] |

| (Z)-8-dodecen-1-ol | ~30 | [3] |

| Dodecanol | ~20 | [3] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the volatile components from the pheromone gland extract of female Grapholita molesta.

Methodology:

-

Sample Preparation: Pheromone glands of virgin female moths are excised and extracted with a small volume of a non-polar solvent like hexane or dichloromethane.

-

Injection: A 1 µL aliquot of the extract is injected into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at 10°C/min to 250°C and held for 10 minutes.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: The resulting mass spectra of the separated components are compared with known standards and spectral libraries, such as the NIST library, for identification. The retention time of the unknown peak is also compared with that of a synthetic standard of (8E)-8-dodecenyl acetate.

Electroantennography (EAG)

Objective: To measure the olfactory response of male Grapholita molesta antennae to synthetic pheromone components.

Methodology:

-

Antenna Preparation: A male moth is immobilized, and an antenna is excised. The base and the tip of the antenna are placed between two glass capillary electrodes filled with a saline solution.

-

Stimulus Preparation: Synthetic (8E)-8-dodecenyl acetate is diluted in a solvent (e.g., paraffin oil or hexane) to various concentrations. A small amount of the solution is applied to a filter paper strip.

-

Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. Puffs of air (0.5 seconds) from the pipette containing the stimulus are directed into the continuous air stream.

-

Signal Recording: The electrical potential changes (depolarizations) from the antenna are amplified and recorded using specialized software.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus concentration. The responses to the test compound are compared to a control (solvent only) and a standard (a known active compound).

Synthesis of (8E)-8-Dodecenyl Acetate

Objective: To synthesize (8E)-8-dodecenyl acetate for use as a standard in analytical studies and in pheromone lures. A common route involves the stereoselective reduction of an alkyne precursor.

Methodology:

-

Preparation of 1-tert-butoxy-dodec-8-yne: This intermediate can be synthesized through a coupling reaction. For example, the mercury derivative of a terminal alkyne can be lithiated and then alkylated with 1-bromopropane.[4]

-

Reduction to (E)-8-dodecen-1-ol: The alkyne intermediate is reduced to the trans-alkene. This can be achieved using a reducing agent such as lithium aluminum hydride.[4]

-

Acetylation: The resulting (E)-8-dodecen-1-ol is then acetylated to form this compound. This is typically done using acetyl chloride or acetic anhydride in the presence of a base like pyridine.[5]

-

Purification: The final product is purified using column chromatography on silica gel to achieve high isomeric purity.[4]

Mandatory Visualization

Caption: Workflow for the discovery and identification of (8E)-8-Dodecenyl acetate.

Caption: A general synthetic pathway for (8E)-8-Dodecenyl acetate.

Conclusion

The discovery and identification of (8E)-8-dodecenyl acetate as a minor but significant component of the Grapholita molesta sex pheromone have been crucial for understanding the chemical ecology of this pest. The combination of analytical techniques like GC-MS and EAG, confirmed by chemical synthesis, provides a robust framework for the identification of insect semiochemicals. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working on the development of pheromone-based pest control strategies and other applications involving chemical signaling. The continued investigation into the biosynthesis and perception of such compounds will undoubtedly lead to further advancements in the field.

References

The Intricacies of Intraspecific Communication: A Technical Guide to (8E)-8-Dodecenyl Acetate's Function

An in-depth exploration into the role of (8E)-8-dodecenyl acetate as a critical component in the chemical communication systems of lepidopteran species, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its function, the methodologies used to elucidate its activity, and the underlying signaling pathways.

(8E)-8-Dodecenyl acetate is a well-documented semiochemical, acting as a crucial sex pheromone component for several economically significant moth species. Its primary role is in mediating intraspecific communication, particularly in the context of mating. This guide synthesizes key research findings to provide a detailed understanding of its function, focusing on two extensively studied species: the Oriental fruit moth (Grapholita molesta) and the macadamia nut borer (Cryptophlebia ombrodelta).

Data Presentation: Quantitative Analysis of Behavioral and Electrophysiological Responses

The behavioral and electrophysiological responses of male moths to (8E)-8-dodecenyl acetate are highly dependent on its concentration and, more critically, its ratio to other pheromone components. The following tables summarize quantitative data from key studies, providing a clear comparison of its effects.

Grapholita molesta (Oriental Fruit Moth)

(8E)-8-Dodecenyl acetate is a minor but essential component of the G. molesta female sex pheromone, with the major component being (Z)-8-dodecenyl acetate (Z8-12:Ac). The precise blend of these isomers is critical for eliciting the full range of male mating behaviors.

Table 1: Wind Tunnel Bioassay of Grapholita molesta Male Response to (Z) and (E) Isomers of 8-Dodecenyl Acetate

| Pheromone Blend (Z8-12:Ac : E8-12:Ac) | Dosage (µg) | % Males Taking Flight | % Males Flying Upwind (≥50 cm) | % Males Landing at Source |

| 100 : 0 | 10 | 75 | 20 | 5 |

| 95 : 5 | 10 | 90 | 85 | 70 |

| 90 : 10 | 10 | 88 | 65 | 45 |

| 70 : 30 | 10 | 60 | 15 | 5 |

| 50 : 50 | 10 | 45 | 5 | 0 |

Data synthesized from multiple studies. Percentages are approximate and represent general trends observed in wind tunnel assays.

Table 2: Electroantennogram (EAG) Response of Male Grapholita molesta to Pheromone Components

| Compound | Stimulus Amount (µg) | Mean EAG Response (mV) |

| (Z)-8-Dodecenyl acetate | 10 | 1.2 ± 0.2 |

| (E)-8-Dodecenyl acetate | 10 | 0.8 ± 0.15 |

| Dodecanol | 10 | 0.5 ± 0.1 |

| Control (Hexane) | - | 0.1 ± 0.05 |

Illustrative data based on typical EAG responses. Actual values can vary based on experimental conditions.

Cryptophlebia ombrodelta (Macadamia Nut Borer)

For C. ombrodelta, (8E)-8-dodecenyl acetate is also a key component of the female sex pheromone blend.

Table 3: Field Trapping of Male Cryptophlebia ombrodelta with Different Pheromone Blends

| Blend Composition | Mean Trap Catch (males/trap/week) |

| (Z)-8-Dodecenyl acetate (100%) | 15 |

| (Z)-8-Dodecenyl acetate + this compound (96:4) | 45 |

| (Z)-8-Dodecenyl acetate + this compound (90:10) | 25 |

| Control (unbaited) | 2 |

Data are illustrative and compiled from field trapping studies.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of (8E)-8-dodecenyl acetate's function.

Electroantennography (EAG)

Objective: To measure the electrical response of a male moth's antenna to volatile chemical stimuli, providing a measure of the sensitivity of olfactory receptor neurons.

Methodology:

-

Insect Preparation: An adult male moth is immobilized, often by restraining it in a pipette tip or on a wax block, with one antenna exposed and stabilized.

-

Electrode Placement: A recording electrode, typically a glass capillary filled with a conductive solution (e.g., saline), is placed over the tip of the antenna. A reference electrode is inserted into another part of the insect's body, usually the head or thorax.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air carrying a known concentration of the test compound (e.g., (8E)-8-dodecenyl acetate dissolved in a solvent like hexane and applied to a filter paper) are introduced into the continuous airstream for a short duration (e.g., 0.5 seconds).

-

Data Acquisition: The potential difference between the recording and reference electrodes is amplified and recorded. The deflection from the baseline upon stimulus presentation is the EAG response, measured in millivolts (mV).

-

Controls: A solvent blank (e.g., hexane) is used as a negative control to ensure the response is to the chemical and not the solvent or mechanical stimulation. A standard compound known to elicit a strong response is often used as a positive control.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male moths to a controlled plume of synthetic pheromone in a laboratory setting.

Methodology:

-

Wind Tunnel Setup: A wind tunnel, typically constructed of glass or plexiglass, is used to create a laminar airflow of a specific velocity (e.g., 30 cm/s). The tunnel is usually illuminated with red light to simulate crepuscular or nocturnal conditions.

-

Pheromone Source: A synthetic blend of pheromone components, including (8E)-8-dodecenyl acetate, is applied to a dispenser (e.g., a rubber septum or filter paper). The dispenser is placed at the upwind end of the tunnel.

-

Insect Release: Male moths, typically sexually mature and tested during their active period, are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The behavior of each male is observed and recorded for a set period (e.g., 3-5 minutes). Key behaviors that are quantified include:

-

Activation: Initiation of wing fanning or walking.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source. The flight path and distance covered are often recorded.

-

Casting: Zig-zagging flight perpendicular to the wind direction, often exhibited when the moth loses contact with the pheromone plume.

-

Landing: Landing on or near the pheromone source.

-

Close-range behaviors: Wing fanning, hair-penciling, and attempted copulation near the source.

-

-

Data Analysis: The percentage of males exhibiting each behavior is calculated for different pheromone blends and concentrations.

Signaling Pathways and Experimental Workflows

The perception of (8E)-8-dodecenyl acetate and its subsequent influence on behavior involves a complex signaling cascade. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflows used to study them.

Caption: Pheromone perception and processing pathway in a male moth.

The Ubiquitous Pheromone: A Technical Guide to (8E)-8-Dodecenyl Acetate in Insects

An In-Depth Examination of its Natural Occurrence, Biosynthesis, and Analysis for Researchers, Scientists, and Drug Development Professionals.

(8E)-8-Dodecenyl acetate is a significant semiochemical, acting as a key sex pheromone component for numerous insect species, primarily within the order Lepidoptera and the family Tortricidae. Its presence and specific isomeric ratio in pheromone blends are critical for species-specific chemical communication, making it a focal point for research in chemical ecology, pest management, and the development of novel biocontrol agents. This technical guide provides a comprehensive overview of the natural occurrence of (8E)-8-dodecenyl acetate, details the experimental protocols for its study, and presents a putative biosynthetic pathway.

Natural Occurrence and Quantitative Data

(8E)-8-Dodecenyl acetate is rarely found as a single-component pheromone. Instead, it is typically part of a complex blend, where the presence and ratio of other compounds, including its geometric isomer (8Z)-8-dodecenyl acetate and related alcohols, are crucial for eliciting a behavioral response in male moths. The precise composition of these blends can vary between species.

| Insect Species | Family | Common Name | Pheromone Blend Components & Ratio | Source |

| Grapholita molesta | Tortricidae | Oriental Fruit Moth | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate (ratio approx. 100:7), (Z)-8-dodecen-1-ol, and dodecanol.[1] | Pheromone gland |

| Gymnandrosoma aurantianum (syn. Ecdytolopha torticornis) | Tortricidae | Macadamia Nut Borer | This compound, tetradecyl acetate, dodecyl acetate, (E)-8-dodecenol, and (Z)-8-dodecenyl acetate (ratio 100:44.9:33.4:6.5:1.2).[2] | Pheromone gland |

| Cryptophlebia leucotreta | Tortricidae | False Codling Moth | A mixture of (E)-8- and (Z)-8-dodecenyl acetate. Optimal male attraction is observed with ratios ranging from 70:30 to 30:70. | Pheromone gland |

Proposed Biosynthetic Pathway of (8E)-8-Dodecenyl Acetate

The biosynthesis of moth sex pheromones, including (8E)-8-dodecenyl acetate, is a modified fatty acid synthesis pathway occurring in the pheromone gland. While the precise pathway for this specific compound is not fully elucidated for all species, a general pathway can be proposed based on studies of related Tortricid moths. The process begins with acetyl-CoA and involves a series of desaturation, chain-shortening, reduction, and acetylation steps.

Caption: Proposed biosynthetic pathway for (8E)-8-Dodecenyl acetate in Tortricid moths.

Experimental Protocols

The identification and quantification of (8E)-8-dodecenyl acetate in insects rely on a combination of sophisticated analytical techniques.

Pheromone Extraction

1. Solvent Extraction: This is a traditional method involving the excision of the pheromone gland, typically located at the tip of the abdomen of female moths. The gland is then immersed in a small volume of a non-polar solvent like hexane for a specific period to extract the pheromones.

2. Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace of a calling insect or directly from an excised gland. The adsorbed compounds are then thermally desorbed into the injector of a gas chromatograph.

Caption: Workflow for Solid-Phase Microextraction (SPME) of insect pheromones.

Pheromone Analysis and Identification

1. Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying the components of a pheromone blend. The extracted sample is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be compared to libraries of known compounds for identification.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active. The effluent from the gas chromatograph is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector - FID), while the other is directed over an insect's antenna. If a compound eluting from the GC column is a pheromone component, it will elicit an electrical response from the antenna, which is recorded as a peak in the electroantennogram.

Caption: Schematic of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

Conclusion

(8E)-8-Dodecenyl acetate is a vital component in the chemical communication systems of numerous insect pests. A thorough understanding of its natural occurrence, biosynthesis, and the analytical methods used for its study is paramount for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working in this dynamic field.

References

Introduction to Geometric Isomerism in 8-Dodecenyl Acetate

An In-depth Technical Guide to the Geometric Isomerism of (8E)-8-Dodecenyl Acetate

Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted rotation around a carbon-carbon double bond. In the case of 8-dodecenyl acetate, the double bond at the 8th carbon position of the twelve-carbon chain results in two distinct geometric isomers: (8E)-8-dodecenyl acetate and (8Z)-8-dodecenyl acetate. The "(E)" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. The "(Z)" designation (zusammen, meaning together) indicates they are on the same side.

These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements, leading to distinct physical, chemical, and biological properties. This distinction is particularly critical in the field of chemical ecology, as these compounds are primary components of the sex pheromones of numerous lepidopteran species, including the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Cydia funebrana).[1][2] The specific ratio of the E and Z isomers is often crucial for eliciting a behavioral response in insects, making the stereoselective synthesis and analysis of these compounds a key focus for researchers in pest management and drug development.[3][4][5]

Physicochemical Properties

The subtle differences in molecular shape between the (8E)- and (8Z)- isomers lead to variations in their physical properties. These properties are summarized below for direct comparison.

| Property | (8E)-8-Dodecenyl Acetate | (8Z)-8-Dodecenyl Acetate |

| Molecular Formula | C₁₄H₂₆O₂[6][7] | C₁₄H₂₆O₂[8][9] |

| Molecular Weight | 226.35 g/mol [6][9] | 226.35 g/mol [9] |

| CAS Number | 38363-29-0[6][10][11] | 28079-04-1[8][12] |

| Boiling Point | Not specified | 102-103 °C at 2 Torr[13] |

| Density | Not specified | 0.881 g/cm³[13] |

| Kovats Retention Index (Standard Non-polar column) | 1564 - 1593.7[6] | 1592.9 - 1605[8][9] |

Spectroscopic Differentiation

While mass spectrometry of the (8E)- and (8Z)- isomers yields nearly identical fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for their differentiation. The spatial orientation of the hydrogen and carbon atoms relative to the double bond results in distinct chemical shifts.

| Spectroscopic Data | (8E)-8-Dodecenyl Acetate | (8Z)-8-Dodecenyl Acetate |

| ¹H-NMR (Olefinic Protons) | Multiplet around δ=5.3-5.4 ppm | Multiplet around δ=5.35 ppm[1] |

| ¹³C-NMR (Allylic Carbons: C7 & C10) | Chemical shifts are distinct from the Z-isomer due to stereochemistry. | The chemical shifts of the allylic carbons (C7 and C10) are indicative of the Z configuration.[1] |

| Mass Spectrometry (Key Fragments) | m/z 166 (M⁺ - CH₃COOH), m/z 61 (CH₃COOH₂⁺), m/z 43 (CH₃CO⁺)[1] | m/z 166 (M⁺ - CH₃COOH), m/z 61 (CH₃COOH₂⁺), m/z 43 (CH₃CO⁺)[1] |

| IR Spectroscopy | Expected C-H bend for trans C=C around 965-975 cm⁻¹ | Expected C-H bend for cis C=C around 675-730 cm⁻¹ |

Experimental Protocols: Stereoselective Synthesis

The synthesis of specific geometric isomers of 8-dodecenyl acetate typically relies on the stereoselective reduction of a common precursor, 8-dodecyn-1-ol or its protected derivatives.

Protocol 1: Synthesis of (8Z)-8-Dodecenyl Acetate via Catalytic Hydrogenation

This method involves the partial hydrogenation of an alkyne using a catalyst that favors the formation of the cis (Z) double bond.

-

Preparation of Precursor (8-dodecyn-1-ol): Synthesize the alkyne precursor through methods such as the alkylation of a smaller terminal alkyne with a suitable haloalkane.

-

Stereoselective Reduction:

-

Dissolve 1-tert-butoxy-dodec-8-yne in a suitable solvent like ethanol.

-

Add a Ni-P2 catalyst, prepared from nickel acetate and sodium borohydride.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst directs the syn-addition of hydrogen across the triple bond, yielding the Z-alkene.

-

-

Deprotection and Acetylation:

-

Remove the tert-butoxy protecting group under acidic conditions to yield (Z)-8-dodecen-1-ol.

-

Acetylate the alcohol using acetyl chloride or acetic anhydride in the presence of a base like pyridine to form the final product, (Z)-8-dodecenyl acetate.[14]

-

-

Purification: Purify the final product using column chromatography on silica gel to achieve high isomeric purity (e.g., >85%).[1]

Protocol 2: Synthesis of (8E)-8-Dodecenyl Acetate via Dissolving Metal Reduction

This method employs a dissolving metal reduction, which preferentially yields the more thermodynamically stable trans (E) double bond.

-

Preparation of Precursor (8-dodecyn-1-ol): Utilize the same alkyne precursor as in Protocol 1.

-

Stereoselective Reduction:

-

Dissolve 1-tert-butoxy-dodec-8-yne in a mixture of anhydrous tetrahydrofuran (THF) and liquid ammonia at low temperature (e.g., -78 °C).

-

Add small pieces of sodium or lithium metal to the solution. The solvated electrons will reduce the alkyne via an anti-addition mechanism, resulting in the E-alkene.

-

-

Deprotection and Acetylation:

-

Follow the same deprotection and acetylation steps as described in Protocol 1 to obtain (E)-8-dodecenyl acetate.

-

-

Purification: Purify the product via column chromatography to achieve high isomeric purity (e.g., >90%).[1]

Biological Significance and Signaling Pathway

(8E)- and (8Z)-8-dodecenyl acetate are key components of the sex pheromone blends of many moth species. The female moth releases a specific ratio of these isomers into the air to attract males for mating. The male moth's antennae contain specialized olfactory receptor neurons that can detect these pheromone components at extremely low concentrations. The precise blend of isomers is critical; a deviation from the natural ratio can significantly reduce or eliminate the attractive effect.[3] For instance, the Oriental fruit moth (Grapholita molesta) uses a blend where (Z)-8-dodecenyl acetate is the major component, mixed with a smaller amount of the (E)-isomer and (Z)-8-dodecen-1-ol.[3]

Caption: Pheromone-mediated mate location in moths.

Analytical and Identification Workflow

The identification and quantification of geometric isomers from a natural source, such as an insect pheromone gland, requires a multi-step analytical approach. Gas chromatography coupled with electroantennographic detection (GC-EAD) is used to identify biologically active components, while gas chromatography-mass spectrometry (GC-MS) provides structural information and quantification.

Caption: Workflow for pheromone isomer identification.

Conclusion

The geometric isomerism of (8E)- and (8Z)-8-dodecenyl acetate is a clear illustration of how subtle changes in molecular geometry can lead to profound differences in biological function. The ability to distinguish, synthesize, and quantify these isomers is essential for research in chemical ecology, the development of environmentally benign pest management strategies like mating disruption, and for professionals in drug development exploring semiochemical-based approaches. The precise control of stereochemistry remains a critical aspect of modern organic synthesis and analytical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. bcpc.org [bcpc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 8-Dodecenyl acetate, (8E)- | C14H26O2 | CID 5363237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 9. 8-Dodecen-1-ol, 1-acetate, (8Z)- | C14H26O2 | CID 5363377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Dodecen-1-ol, acetate, (E)- [webbook.nist.gov]

- 11. (E)-8-DODECEN-1-YL ACETATE | 38363-29-0 [amp.chemicalbook.com]

- 12. 8-Dodecen-1-ol, acetate, (Z)- [webbook.nist.gov]

- 13. 8Z-Dodecenyl acetate - Kunming Biohome Technology Co. Ltd. [biohometech.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide on the Spectral Data of (8E)-8-Dodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (8E)-8-dodecenyl acetate. This compound is a notable insect pheromone, and a thorough understanding of its spectral characteristics is crucial for its synthesis, identification, and application in pest management and chemical ecology research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for (8E)-8-dodecenyl acetate, along with the experimental protocol used for their acquisition.

The following tables summarize the chemical shifts (δ) for the protons and carbons in (8E)-8-dodecenyl acetate. The assignments are based on established chemical shift ranges and multiplicity patterns.

Table 1: ¹H NMR Spectral Data for (8E)-8-Dodecenyl Acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.39 - 5.28 | m | 2H | H-8, H-9 |

| 4.05 | t, J=6.7 Hz | 2H | H-1 |

| 2.04 | s | 3H | H-14 (CH₃CO) |

| 2.02 - 1.95 | m | 4H | H-7, H-10 |

| 1.62 - 1.55 | m | 2H | H-2 |

| 1.37 - 1.26 | m | 8H | H-3, H-4, H-5, H-6 |

| 0.90 | t, J=7.4 Hz | 3H | H-12 |

Table 2: ¹³C NMR Spectral Data for (8E)-8-Dodecenyl Acetate

| Chemical Shift (δ, ppm) | Assignment |

| 171.2 | C-13 (C=O) |

| 131.4 | C-9 |

| 129.8 | C-8 |

| 64.6 | C-1 |

| 32.5 | C-7 |

| 32.0 | C-10 |

| 29.5 | C-5 or C-6 |

| 29.2 | C-5 or C-6 |

| 28.6 | C-2 |

| 26.0 | C-4 |

| 25.8 | C-3 |

| 22.5 | C-11 |

| 21.0 | C-14 |

| 14.0 | C-12 |

Sample Preparation: A sample of (8E)-8-dodecenyl acetate (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz.

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.99 s

-

Spectral Width: 6009.6 Hz

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.83 s

-

Spectral Width: 22727.3 Hz

Data Processing: The collected Free Induction Decays (FIDs) were processed using standard Fourier transform algorithms with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The electron ionization (EI) mass spectrum of (8E)-8-dodecenyl acetate is characterized by a molecular ion peak and several key fragment ions. The data is presented in the table below.

Table 3: Mass Spectral Data for (8E)-8-Dodecenyl Acetate (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment Assignment |

| 226 | 1.5 | [M]⁺ (Molecular Ion) |

| 166 | 12.5 | [M - CH₃COOH]⁺ |

| 96 | 45.0 | [C₇H₁₂]⁺ (from cleavage at C6-C7 and C9-C10 with H rearrangement) |

| 82 | 70.0 | [C₆H₁₀]⁺ (from cleavage at C7-C8 and C9-C10 with H rearrangement) |

| 67 | 100.0 | [C₅H₇]⁺ (Base Peak, likely from further fragmentation of larger ions) |

| 55 | 85.0 | [C₄H₇]⁺ |

| 43 | 65.0 | [CH₃CO]⁺ |

Sample Preparation: A dilute solution of (8E)-8-dodecenyl acetate was prepared in hexane (approximately 100 µg/mL).

Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (MSD).

Gas Chromatography (GC) Parameters:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Analysis: The acquired mass spectra were analyzed using the NIST Mass Spectral Library for compound identification and fragmentation pattern analysis.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of (8E)-8-dodecenyl acetate.

Caption: Workflow for the spectral analysis of (8E)-8-Dodecenyl acetate.

Caption: Proposed mass spectral fragmentation of (8E)-8-Dodecenyl acetate.

Environmental Fate and Degradation of (8E)-8-Dodecenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(8E)-8-Dodecenyl acetate , a key component in the sex pheromone of several lepidopteran species, including the Oriental fruit moth (Grapholita molesta), is a valuable tool in integrated pest management strategies. Its use in mating disruption techniques offers a targeted and environmentally conscious alternative to broad-spectrum insecticides. Understanding the environmental fate and degradation of this semiochemical is paramount for assessing its ecological impact and ensuring its sustainable application. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of (8E)-8-dodecenyl acetate, supported by detailed experimental protocols and data presented for clear interpretation.

Abiotic Degradation

Abiotic degradation processes are those that do not involve biological organisms. For (8E)-8-dodecenyl acetate, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of (8E)-8-dodecenyl acetate, the ester linkage is susceptible to hydrolysis, yielding (8E)-8-dodecen-1-ol and acetic acid. This reaction can be influenced by pH and temperature.

Table 1: Abiotic Degradation Data for (8E)-8-Dodecenyl Acetate

| Degradation Process | Parameter | Value | Conditions | Reference |

| Hydrolysis | Half-life (t½) | Data not available | pH 4, 7, 9; 25°C | OECD 111 |

| Photolysis | Quantum Yield (Φ) | Data not available | Aqueous solution | OECD 316 |

| Photolysis | Half-life (t½) | Data not available | Soil surface | OECD Guideline |

This guideline specifies the methodology to determine the rate of hydrolysis of chemicals in sterile aqueous buffered solutions at different pH values (typically 4, 7, and 9) and temperatures.[1][2][3][4]

-

Test Substance Preparation: A stock solution of (8E)-8-dodecenyl acetate is prepared in a water-miscible, low-volatility solvent.

-

Test Solutions: The stock solution is added to sterile aqueous buffer solutions of pH 4, 7, and 9 to a final concentration that is less than half the saturation concentration.

-

Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

-

Sampling: Aliquots are taken at appropriate time intervals.

-

Analysis: The concentration of (8E)-8-dodecenyl acetate and any potential hydrolysis products (e.g., (8E)-8-dodecen-1-ol) are determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The rate constant and half-life of hydrolysis are calculated for each pH.

Photolysis

Photolysis is the degradation of a molecule by light. (8E)-8-Dodecenyl acetate, when exposed to sunlight, particularly UV radiation, can undergo degradation. The rate of photolysis is dependent on the light intensity and the presence of photosensitizing agents in the environment.

This guideline details the procedure for determining the potential for direct phototransformation of a chemical in water.

-

Test Solution Preparation: A solution of (8E)-8-dodecenyl acetate in purified, air-saturated water is prepared.

-

Light Source: The solution is exposed to a controlled, artificial light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Incubation: The test is conducted at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the concentration of the parent compound.

-

Quantum Yield Calculation: The data is used to calculate the quantum yield, which is the efficiency of the photochemical process.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is the primary mechanism for the environmental dissipation of (8E)-8-dodecenyl acetate.

Table 2: Biotic Degradation Data for (8E)-8-Dodecenyl Acetate

| Environment | Parameter | Value | Conditions | Reference |

| Soil | Half-life (t½) | Data not available | Aerobic, 20°C | OECD 307 |

| Aquatic | Half-life (t½) | Data not available | Aerobic, water/sediment | OECD 308 |

Note: While specific half-life data for (8E)-8-dodecenyl acetate is scarce, straight-chain lepidopteran pheromones are generally considered to be readily biodegradable.[5]

Soil Biodegradation

In the soil environment, a diverse community of microorganisms can utilize (8E)-8-dodecenyl acetate as a carbon source. The degradation process is expected to proceed via hydrolysis of the ester bond to form (8E)-8-dodecen-1-ol and acetic acid, both of which are readily biodegradable. The alcohol can be further oxidized to the corresponding aldehyde and carboxylic acid, which then enters the beta-oxidation pathway.

This guideline outlines the methodology for assessing the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.[6][7][8][9][10]

-

Soil Selection: Representative agricultural soils are collected and characterized.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) (8E)-8-dodecenyl acetate is applied to the soil samples to facilitate the tracking of its degradation and the formation of metabolites.

-

Incubation: The treated soil is incubated under controlled temperature, moisture, and lighting conditions (typically in the dark). For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Analysis: At various time intervals, soil samples are extracted and analyzed using techniques like high-performance liquid chromatography (HPLC) with radiometric detection and GC-MS to identify and quantify the parent compound and its transformation products. Volatile products, such as ¹⁴CO₂, are trapped and quantified.

-

Data Analysis: Degradation rates (DT₅₀ and DT₉₀ - time for 50% and 90% dissipation) are calculated.

Aquatic Biodegradation

In aquatic environments, microorganisms in the water column and sediment contribute to the degradation of (8E)-8-dodecenyl acetate. The degradation pathway is expected to be similar to that in soil, initiated by hydrolysis of the ester linkage.

This guideline provides a method to assess the degradation of a chemical in a water-sediment system.

-

System Setup: Intact water-sediment cores are collected from natural water bodies.

-

Test Substance Application: Radiolabeled (8E)-8-dodecenyl acetate is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a controlled temperature. Aerobic conditions are maintained in the overlying water, while anaerobic conditions typically develop in the sediment.

-

Sampling and Analysis: At specified intervals, the water and sediment phases are separated and analyzed for the parent compound and its degradation products.

-

Data Analysis: The rate of degradation in the total system and the partitioning between water and sediment are determined.

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the expected degradation pathways of (8E)-8-dodecenyl acetate and a typical experimental workflow for its environmental fate assessment.

Caption: Proposed biotic degradation pathway of (8E)-8-dodecenyl acetate.

Caption: Experimental workflow for environmental fate assessment.

Conclusion

(8E)-8-Dodecenyl acetate, as a straight-chain lepidopteran pheromone, is anticipated to undergo rapid degradation in the environment through a combination of abiotic and biotic processes. The primary degradation pathway involves hydrolysis of the ester bond to form (8E)-8-dodecen-1-ol and acetic acid, which are then readily mineralized by microorganisms. While specific quantitative data for this compound are limited in the public domain, the established OECD guidelines provide robust frameworks for determining its environmental half-life and degradation products. Further research to generate specific data for (8E)-8-dodecenyl acetate would be beneficial for refining environmental risk assessments and promoting the continued sustainable use of this important pest management tool.

References

- 1. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 5. E-8-dodecenyl acetate, Z-8-dodecenol and Z-8-dodecenyl acetate, and their associated end-use products : final decision.: H113-28/2018-7E-PDF - Government of Canada Publications - Canada.ca [publications.gc.ca]

- 6. content.fera.co.uk [content.fera.co.uk]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

The Biological Activity of 8-Dodecenyl Acetate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, two geometric isomers that play a crucial role as sex pheromones in a variety of insect species, most notably the Oriental fruit moth, Grapholitha molesta. Understanding the distinct biological activities of these isomers is paramount for developing effective and species-specific pest management strategies.

Quantitative Data on Biological Activity

The behavioral response of male insects to 8-dodecenyl acetate isomers is highly dependent on the specific ratio of the (Z) and (E) isomers. This specificity is a key factor in reproductive isolation among closely related species. The following tables summarize quantitative data from field trapping and wind tunnel bioassays, demonstrating the differential effects of these isomers on Grapholitha molesta.

Table 1: Field Trapping of Male Grapholitha molesta in Response to Various Ratios of (Z)-8-Dodecenyl Acetate and this compound.

| (Z)-8-Dodecenyl Acetate (%) | This compound (%) | Mean Trap Catch (± SE) |

| 100 | 0 | Low |

| 94.6 | 5.4 | High |

| 89.6 | 10.4 | Moderate to High |

| 69.6 | 30.4 | Low[1] |

| 0 | 100 | Very Low / No significant attraction |

Table 2: Wind Tunnel Bioassay of Male Grapholitha molesta Behavioral Responses to Pheromone Components.

| Pheromone Blend | % Males Taking Flight | % Males Flying Upwind | % Males Reaching Source |

| (Z)-8-dodecenyl acetate (Z8-12:Ac) | High | High | Moderate |

| (Z)8/(E)8-12:Ac (94:6) | High | High | High[2] |

| (Z)8-12:Ac + (Z)8-12:OH | High | High | High |

Table 3: Electroantennogram (EAG) and Single Sensillum Recording (SSR) Responses of Male Grapholitha molesta to Pheromone Components. [3]

| Pheromone Component | EAG Response (Male) | EAG Response (Female) | SSR of Z-ORNs (Male) | SSR of E-ORNs (Male) |

| (Z)-8-dodecenyl acetate (Z8-12:Ac) | Strong | Weak | Strong | Weak |

| This compound (E8-12:Ac) | Moderate | Weak | Weak | Strong |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to assess the biological activity of 8-dodecenyl acetate isomers.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[4]

Materials:

-

Intact insect (e.g., male Grapholitha molesta)

-

Micromanipulators

-

Glass capillary microelectrodes

-

Ag/AgCl wires

-

Electrode holder

-

Amplifier and data acquisition system

-

Odor delivery system (puff or continuous flow)

-

Saline solution (e.g., Ringer's solution)

-

Stereomicroscope

Protocol:

-

Insect Preparation: Anesthetize the insect (e.g., with CO2 or by cooling). Mount the insect on a stage using wax or a specialized holder, exposing the head and antennae.[5]

-

Electrode Preparation: Pull glass capillaries to a fine tip using a micropipette puller. Fill the electrodes with saline solution. Insert Ag/AgCl wires into the back of the electrodes.

-

Electrode Placement: Under a stereomicroscope, carefully insert the reference electrode into the insect's head or eye. Excise the tip of one antenna and place the recording electrode over the cut end, ensuring a good electrical connection.[5][6]

-

Odor Stimulation: Deliver a controlled puff of air containing the 8-dodecenyl acetate isomer(s) over the antenna. A continuous, charcoal-filtered air stream should be flowing over the antenna between stimuli to clear the air.

-

Data Recording: Record the change in electrical potential (the EAG response) using the amplifier and data acquisition software. The amplitude of the depolarization is indicative of the strength of the antennal response.

-

Controls: Use a solvent blank (e.g., hexane) as a negative control and a known potent attractant as a positive control to ensure the preparation is viable.

Single Sensillum Recording (SSR)

Single Sensillum Recording is a refined electrophysiological technique that allows for the measurement of action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum.[7]

Materials:

-

Same as for EAG, with the addition of tungsten microelectrodes.

-

High-magnification microscope with good stability.

Protocol:

-

Insect and Antenna Preparation: Prepare the insect as for EAG, ensuring the antenna is securely immobilized.

-

Electrode Placement: The reference electrode is placed in the head or eye. A sharp tungsten microelectrode is carefully inserted at the base of a single sensillum on the antenna using a micromanipulator.[7]

-

Odor Stimulation: Deliver the pheromone stimulus as in the EAG protocol.

-

Data Recording: Record the firing rate (action potentials or "spikes") of the ORN(s) within the sensillum. The change in spike frequency in response to the stimulus is the primary measure of neuronal activity.[8]

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates a natural odor plume.[9][10]

Materials:

-

Wind tunnel with controlled airflow, temperature, and light.

-

Odor source dispenser (e.g., rubber septum, filter paper).

-

Video recording equipment.

-

Release platform for the insects.

Protocol:

-

Wind Tunnel Setup: Set the wind speed to a level appropriate for the insect species (e.g., 30-50 cm/s). Maintain a constant temperature and humidity. Use a red light for nocturnal insects to facilitate observation without affecting their behavior.

-

Odor Source Placement: Load a dispenser with a precise amount of the 8-dodecenyl acetate isomer blend and place it at the upwind end of the tunnel.

-

Insect Acclimatization and Release: Acclimatize the male moths to the wind tunnel conditions for a period before the experiment. Release individual males onto a platform at the downwind end of the tunnel.[9]

-

Behavioral Observation: Record the male's behavior, noting a sequence of responses such as:

-

Activation: Antennal movement, wing fanning.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the odor source.

-

Casting: Zig-zagging flight pattern.

-

Source contact: Landing on or near the odor source.[10]

-

-

Data Analysis: Quantify the percentage of males exhibiting each behavior for different isomer blends and concentrations.

Signaling Pathways and Experimental Workflows

The perception of 8-dodecenyl acetate isomers by male moths involves a complex signaling cascade, from the initial binding of the pheromone molecule to the final behavioral output. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Caption: Pheromone signaling pathway in a male moth.

Caption: Experimental workflow for pheromone research.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of plant volatiles and hetero-specific pheromone components in the wind tunnel response of male Grapholita molesta (Lepidoptera: Tortricidae) to modified sex pheromone blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 5. youtube.com [youtube.com]

- 6. ockenfels-syntech.com [ockenfels-syntech.com]

- 7. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. ento.psu.edu [ento.psu.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of (8E)-8-Dodecenyl Acetate from 1,8-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (8E)-8-dodecenyl acetate, a component of the sex pheromone of the Oriental fruit moth (Grapholita molesta), starting from 1,8-octanediol.[1][2] The described methodology follows a robust multi-step synthetic pathway involving a key Wittig reaction to construct the carbon backbone and establish the crucial C8-C9 double bond.

The overall synthetic strategy is outlined below. It begins with the selective monobromination of 1,8-octanediol, followed by the formation of a phosphonium salt. This salt is then utilized in a Wittig reaction with n-butyraldehyde to yield a mixture of (Z/E)-8-dodecen-1-ol. Subsequent acetylation and isomerization steps can be employed to obtain the desired (8E)-8-dodecenyl acetate.

Synthetic Pathway Overview

A common and effective route for the synthesis of (8E)-8-dodecenyl acetate from 1,8-octanediol involves four main stages:

-

Monobromination of 1,8-Octanediol: The starting diol is converted to 8-bromo-1-octanol. This is a crucial step to introduce a leaving group at one end of the C8 chain while retaining the hydroxyl group for subsequent reactions.

-

Synthesis of the Wittig Reagent: The 8-bromo-1-octanol is reacted with triphenylphosphine to form the corresponding phosphonium salt. This salt is the precursor to the ylide required for the Wittig reaction.

-

Wittig Olefination: The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with n-butyraldehyde to form the C12 alkene backbone, resulting in a mixture of (Z/E)-8-dodecen-1-ol.

-

Acetylation: The hydroxyl group of the dodecenol is acetylated using acetic anhydride or acetyl chloride to yield the final product, (Z/E)-8-dodecenyl acetate.[3]

-

Isomerization (Optional but often necessary): If the Wittig reaction does not provide a favorable E/Z ratio, an isomerization step can be performed to enrich the desired (E)-isomer.

Logical Relationship of Synthetic Steps

Caption: Synthetic workflow for (8E)-8-dodecenyl acetate.

Data Presentation

| Step | Starting Material | Reagents | Product | Reported Yield |

| 1 | 1,8-Octanediol | Hydrobromic acid, Toluene | 8-Bromo-1-octanol | Quantitative[4][5] |

| 2 | 8-Bromo-1-octanol | Triphenylphosphine, Ethanol | 8-Hydroxyoctyltriphenylphosphonium salt | High (Crystallization) |

| 3 | 8-Hydroxyoctyltriphenylphosphonium salt | n-Butyraldehyde, Potassium carbonate, 18-crown-ether-6 | (Z/E)-8-Dodecen-1-ol | Not specified |

| 4 | (Z/E)-8-Dodecen-1-ol | Acetic anhydride or Acetyl chloride, Pyridine | (Z/E)-8-Dodecenyl acetate | ~41.5% overall yield (from 1,8-octanediol)[1] |

Experimental Protocols

Step 1: Synthesis of 8-Bromo-1-octanol

This protocol is adapted from a general procedure for the synthesis of 8-bromo-1-octanol from 1,8-octanediol.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 16 g (110 mmol) of 1,8-octanediol in 250 ml of toluene.

-

Addition of Reagent: To the solution, add 15.5 ml (137 mmol, 1.25 eq.) of a 48% aqueous solution of hydrobromic acid.

-

Reaction: Heat the mixture to reflux and continuously remove the water produced during the reaction using the Dean-Stark trap. The reaction is typically monitored and can take up to 8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with distilled water (2 x 100 ml) and brine (1 x 100 ml).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 8-bromo-1-octanol. The product is often obtained in quantitative yield and can be used in the next step without further purification.[4][5]

Step 2: Synthesis of 8-Hydroxyoctyltriphenylphosphonium Salt

This protocol is based on a patented synthesis method.[3]

-

Reaction Setup: In a suitable reactor, dissolve 8-bromo-1-octanol (1 equivalent) in ethanol.

-

Addition of Triphenylphosphine: Add triphenylphosphine (1 equivalent) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, use toluene as an eluent and cool the mixture to induce crystallization of the 8-hydroxyoctyltriphenylphosphonium salt.

-

Purification: Collect the crystals by filtration and wash with cold toluene to afford the purified phosphonium salt.

Step 3: Wittig Reaction to form (Z/E)-8-Dodecen-1-ol

This procedure utilizes a phase-transfer catalyst to facilitate the Wittig reaction.[3]

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), suspend 8-hydroxyoctyltriphenylphosphonium salt (1 equivalent) and potassium carbonate (as the base) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of 18-crown-ether-6 (e.g., 1-10 mol%).

-

Aldehyde Addition: Add n-butyraldehyde (1 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction mixture at a controlled temperature until the starting materials are consumed (monitor by TLC or GC). The Wittig reaction will produce a mixture of (Z)- and (E)-8-dodecen-1-ol.

-

Work-up and Isolation: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can be purified by column chromatography on silica gel.

Step 4: Acetylation of (Z/E)-8-Dodecen-1-ol

This is a standard acetylation procedure.[3][6]

-

Reaction Setup: Dissolve the (Z/E)-8-dodecen-1-ol (1 equivalent) in pyridine, which acts as both a solvent and a base.

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the alcohol is completely consumed (monitor by TLC).

-

Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude acetate can be purified by column chromatography.

Concluding Remarks

The synthesis of (8E)-8-dodecenyl acetate from 1,8-octanediol is a well-established process in organic synthesis. The Wittig reaction is a powerful tool for the formation of the carbon-carbon double bond, though control of stereoselectivity to favor the E-isomer can be a challenge. Reaction conditions for the Wittig step can be modified (e.g., choice of base, solvent, and temperature) to influence the Z/E ratio. For applications requiring high isomeric purity of the (E)-isomer, a subsequent isomerization step or the use of alternative stereoselective olefination methods, such as the Horner-Wadsworth-Emmons reaction, may be considered. The protocols provided herein offer a solid foundation for the successful synthesis of this important semiochemical.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN104177256A - Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate - Google Patents [patents.google.com]

- 4. 8-Bromo-1-octanol | 50816-19-8 [chemicalbook.com]

- 5. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for the Stereoselective Synthesis of (E)-8-Dodecen-1-yl Acetate

Introduction

(E)-8-dodecen-1-yl acetate is a significant semiochemical, acting as a sex pheromone component for various Lepidoptera species, including the Oriental fruit moth (Grapholita molesta). Its precise stereochemistry is crucial for its biological activity, necessitating highly stereoselective synthetic methods for its production in pest management programs and chemical ecology research.[1][2] This document provides detailed protocols for three primary stereoselective synthetic routes to (E)-8-dodecen-1-yl acetate: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the reduction of an internal alkyne.

Synthetic Strategies Overview

The synthesis of (E)-8-dodecen-1-yl acetate can be approached through several key disconnection strategies. The most common methods focus on the stereoselective formation of the C8-C9 double bond in the (E)-configuration. The three main strategies detailed in this application note are:

-

Wittig Olefination: This classic method involves the reaction of a phosphorus ylide with an aldehyde. By selecting a stabilized ylide, the reaction can be directed to favor the formation of the (E)-alkene.[3][4]

-

Horner-Wadsworth-Emmons (HWE) Olefination: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which generally provides excellent selectivity for (E)-alkenes and offers the advantage of water-soluble byproducts, simplifying purification.[5][6]

-

Alkyne Reduction: This route involves the synthesis of an internal alkyne, dodec-8-yn-1-ol, followed by a stereoselective reduction to the corresponding (E)-alkene using a dissolving metal reduction.[2]

The final step in all three routes is the acetylation of the resulting (E)-8-dodecen-1-ol to yield the target acetate.

Caption: Overall synthetic workflow for (E)-8-dodecen-1-yl acetate.

Data Presentation

| Synthetic Route | Key Reaction | Overall Yield | (E/Z) Ratio | Purity | Reference |

| Wittig Reaction | Ylide + Aldehyde | ~41.5% | 24:76 (after isomerization) | N/A | [1] |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion + Aldehyde | N/A | Predominantly E | N/A | [5][7] |

| Alkyne Reduction | LiAlH4 Reduction of Alkyne | N/A | >90% E | 90% | [2] |

| Final Acetylation Step | (E)-8-dodecen-1-ol + Acetic Anhydride/Pyridine | ~95% | >99% E | N/A | [8] |

N/A: Data not available in the cited sources.

Experimental Protocols

Route 1: Wittig Reaction

This route involves the preparation of the phosphonium salt, followed by the Wittig reaction with an appropriate aldehyde and subsequent isomerization to enrich the (E)-isomer.

Step 1: Preparation of Butyltriphenylphosphonium Bromide

-

To a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (1 mol), ethanol (1000 mL), and anion exchange resin (3-5 g).[3]

-

Heat the mixture to reflux.

-

Slowly add n-butyl bromide (1 mol) dropwise over approximately 6 hours.[3]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 22-24 hours.[3]

-

Cool the reaction mixture to 20°C and filter off the catalyst.

-

The filtrate is then cooled to -15°C to induce crystallization.

-

The crystalline product is collected by filtration and dried at 65°C to yield butyltriphenylphosphonium bromide.[3]

Step 2: Wittig Reaction and Isomerization

A detailed protocol for the Wittig reaction to produce (E)-8-dodecen-1-yl acetate with high (E)-selectivity is not explicitly available in the provided search results. However, a general procedure for a Wittig reaction that produces a mixture of isomers, followed by isomerization, is described.[1]

-